molecular formula C24H19Cl2NO7 B12467661 4-[({5-[(3,4-Dichlorophenyl)amino]-5-oxopentanoyl}oxy)acetyl]phenyl furan-2-carboxylate

4-[({5-[(3,4-Dichlorophenyl)amino]-5-oxopentanoyl}oxy)acetyl]phenyl furan-2-carboxylate

Cat. No.: B12467661
M. Wt: 504.3 g/mol
InChI Key: ATLJKTPUOCMCNY-UHFFFAOYSA-N
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Description

4-[2-({4-[(3,4-DICHLOROPHENYL)CARBAMOYL]BUTANOYL}OXY)ACETYL]PHENYL FURAN-2-CARBOXYLATE is a complex organic compound that features a furan ring, a phenyl group, and a dichlorophenyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2-({4-[(3,4-DICHLOROPHENYL)CARBAMOYL]BUTANOYL}OXY)ACETYL]PHENYL FURAN-2-CARBOXYLATE typically involves multiple steps:

    Formation of the dichlorophenyl carbamoyl intermediate: This step involves the reaction of 3,4-dichlorophenyl isocyanate with butanoic acid to form the carbamoyl intermediate.

    Esterification: The carbamoyl intermediate is then esterified with 4-hydroxyacetophenone to form the acetylphenyl ester.

    Coupling with furan-2-carboxylic acid: The final step involves the coupling of the acetylphenyl ester with furan-2-carboxylic acid under appropriate conditions, such as the presence of a coupling agent like dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

4-[2-({4-[(3,4-DICHLOROPHENYL)CARBAMOYL]BUTANOYL}OXY)ACETYL]PHENYL FURAN-2-CARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The carbonyl groups can be reduced to alcohols.

    Substitution: The dichlorophenyl group can undergo nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

    Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Formation of furanones.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of substituted dichlorophenyl derivatives.

Scientific Research Applications

4-[2-({4-[(3,4-DICHLOROPHENYL)CARBAMOYL]BUTANOYL}OXY)ACETYL]PHENYL FURAN-2-CARBOXYLATE has several scientific research applications:

    Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its complex structure and functional groups.

    Materials Science: Use in the development of advanced materials with specific electronic or optical properties.

    Biological Studies: Investigation of its biological activity and potential as a therapeutic agent.

Mechanism of Action

The mechanism of action of 4-[2-({4-[(3,4-DICHLOROPHENYL)CARBAMOYL]BUTANOYL}OXY)ACETYL]PHENYL FURAN-2-CARBOXYLATE involves its interaction with specific molecular targets. The dichlorophenyl group may interact with enzymes or receptors, while the furan ring and carbamoyl groups may contribute to binding affinity and specificity. The exact pathways and targets would depend on the specific application and require further research.

Comparison with Similar Compounds

Similar Compounds

    2,4-Dichlorophenol: A simpler compound with similar dichlorophenyl functionality.

    Furan-2-carboxylic acid: Shares the furan ring structure.

    4-Hydroxyacetophenone: Contains the acetylphenyl group.

Uniqueness

4-[2-({4-[(3,4-DICHLOROPHENYL)CARBAMOYL]BUTANOYL}OXY)ACETYL]PHENYL FURAN-2-CARBOXYLATE is unique due to its combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C24H19Cl2NO7

Molecular Weight

504.3 g/mol

IUPAC Name

[4-[2-[5-(3,4-dichloroanilino)-5-oxopentanoyl]oxyacetyl]phenyl] furan-2-carboxylate

InChI

InChI=1S/C24H19Cl2NO7/c25-18-11-8-16(13-19(18)26)27-22(29)4-1-5-23(30)33-14-20(28)15-6-9-17(10-7-15)34-24(31)21-3-2-12-32-21/h2-3,6-13H,1,4-5,14H2,(H,27,29)

InChI Key

ATLJKTPUOCMCNY-UHFFFAOYSA-N

Canonical SMILES

C1=COC(=C1)C(=O)OC2=CC=C(C=C2)C(=O)COC(=O)CCCC(=O)NC3=CC(=C(C=C3)Cl)Cl

Origin of Product

United States

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